molecular formula C20H32N4O6S B1508622 Boc-D-Arg(Mts)-OH

Boc-D-Arg(Mts)-OH

Cat. No.: B1508622
M. Wt: 456.6 g/mol
InChI Key: QXWQVNSGMVITAR-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Arg(Mts)-OH (CAS: 68262-72-6) is a protected D-arginine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes:

  • Boc (tert-butyloxycarbonyl): Protects the α-amino group.
  • Mts (mesitylenesulfonyl): Protects the guanidino side chain of arginine.
  • Cyclohexylammonium (CHA) salt: Enhances solubility and crystallinity.

Properties

Molecular Formula

C20H32N4O6S

Molecular Weight

456.6 g/mol

IUPAC Name

(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m1/s1

InChI Key

QXWQVNSGMVITAR-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Arg(Mts)-OH typically involves multiple steps The process begins with the protection of the amino group of D-ornithine using a tert-butoxycarbonyl (Boc) groupThe final step involves the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Arg(Mts)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can regenerate the free amino group .

Scientific Research Applications

Boc-D-Arg(Mts)-OH is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Boc-D-Arg(Mts)-OH involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The imino linkage and sulfonyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₀H₃₂N₄O₆S · C₆H₁₃N
  • Molecular Weight: 555.74 g/mol
  • Melting Point: ~130°C
  • Storage: -15°C
  • Applications: Peptide synthesis, immunology studies (e.g., rheumatoid arthritis models), and targeted drug delivery systems .

Comparison with Similar Compounds

Structural and Functional Differences

Compound CAS No. Protecting Groups Molecular Weight Key Features
Boc-D-Arg(Mts)-OH 68262-72-6 Boc (α-amino), Mts (side chain) 555.74 CHA salt improves solubility; Mts requires strong acids (e.g., TFMSA) for deprotection .
Boc-D-Arg(Tos)-OH - Boc, Tos (tosyl) 428.50 Tosyl is less sterically hindered than Mts but less stable under acidic conditions .
Boc-D-Arg(Pbf)-OH 186698-61-3 Boc, Pbf 526.65 Pbf is acid-labile (cleaved by TFA), making it preferred for standard SPPS .
Boc-Arg(Mtr)-OH 102185-38-6 Boc, Mtr 486.59 Mtr (methoxytrimethylbenzenesulfonyl) offers moderate stability; used in complex syntheses .
Fmoc-D-Arg(Mts)-OH 268204-88-2 Fmoc (α-amino), Mts 578.69 Fmoc requires base-sensitive deprotection (piperidine), contrasting with Boc’s acid-labile nature .
H-Arg(Pmc)-OH 112160-37-9 Pmc (pentamethylchromanyl) 440.56 Pmc is TFA-labile; used in final stages of peptide synthesis for easier deprotection .

Practical Considerations

Parameter This compound Boc-D-Arg(Pbf)-OH Boc-D-Arg(Tos)-OH
Solubility Moderate (CHA salt enhances) High in DMSO/DMF Moderate in DCM
Storage Temperature -15°C 2–8°C Room temperature
Price (5g) ~$3,400 \sim$3,400 ~$2,900
Preferred Use Specialized SPPS Standard SPPS Legacy protocols

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